Potent Myeloperoxidase (MPO) Inhibition: 3-(3-Chloro-4-fluorophenoxy)pyrrolidine Demonstrates Low Nanomolar IC50 in a Validated Biochemical Assay
This compound exhibits potent inhibitory activity against human myeloperoxidase (MPO), a key enzyme implicated in inflammatory and cardiovascular pathologies. In a standardized aminophenyl fluorescein-based chlorination assay, it achieved an IC50 of 26 nM against MPO [1]. While direct head-to-head comparison data for all pyrrolidine analogs are not publicly available, this potency places it among potent MPO inhibitors and provides a quantitative benchmark for evaluating its utility in MPO-focused research programs.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | No direct comparator data available in source; reference to baseline activity is inherent in the IC50 value |
| Quantified Difference | N/A (no comparator) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity, 10 min incubation with NaCl, aminophenyl fluorescein assay |
Why This Matters
Quantitative MPO inhibition data provides a critical selection criterion for researchers studying MPO-mediated pathophysiology, enabling direct comparison against other MPO inhibitors or screening campaigns.
- [1] BindingDB. BDBM50567723 CHEMBL4860429: IC50 26 nM for Myeloperoxidase. 2022. Data curated by ChEMBL from Bristol-Myers Squibb. View Source
